molecular formula C7H14O3 B6203417 (2S)-2-(tert-butoxy)propanoic acid CAS No. 21753-53-7

(2S)-2-(tert-butoxy)propanoic acid

Cat. No.: B6203417
CAS No.: 21753-53-7
M. Wt: 146.18 g/mol
InChI Key: LLCMVSMCAHTTFZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(tert-butoxy)propanoic acid is a chiral organic compound that serves as a valuable synthetic intermediate and building block in research applications. As a tert-butoxy derivative with a defined (S) stereocenter, it is primarily used in medicinal chemistry and organic synthesis for the construction of more complex molecules. Its structure suggests potential utility in the preparation of non-natural amino acid analogs and peptide mimics, where the tert-butoxy group can act as a versatile functional handle for further chemical modifications or as a protective moiety. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the specific product data sheet for detailed handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21753-53-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m0/s1

InChI Key

LLCMVSMCAHTTFZ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)OC(C)(C)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2s 2 Tert Butoxy Propanoic Acid

Chemo-Enzymatic Pathways to Enantiopure (2S)-2-(tert-Butoxy)propanoic Acid

Chemo-enzymatic methods leverage the high selectivity of enzymes for specific transformations, often providing a more sustainable and efficient alternative to purely chemical routes. These strategies can be broadly categorized into biocatalytic resolution and enzyme-mediated asymmetric synthesis.

Biocatalytic Resolution Strategies

Biocatalytic resolution involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. While specific examples for the direct resolution of racemic 2-(tert-butoxy)propanoic acid are not extensively documented in the provided search results, the general principle can be applied. For instance, lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

A hypothetical resolution process for this compound could involve:

Esterification: Racemic 2-(tert-butoxy)propanoic acid is chemically converted to a suitable ester, for example, the methyl or ethyl ester.

Enzymatic Hydrolysis: A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively hydrolyze the (R)-ester, leaving the (S)-ester intact.

Separation and Hydrolysis: The unreacted (S)-ester is separated from the hydrolyzed (R)-acid. Subsequent chemical hydrolysis of the (S)-ester yields the desired this compound.

This approach is exemplified in the synthesis of other chiral compounds where enzymes are used for resolution.

Enzyme-Mediated Asymmetric Synthesis Approaches

Enzyme-mediated asymmetric synthesis aims to create the desired chiral center from a prochiral substrate. This approach is often more atom-economical than resolution. For the synthesis of this compound, an enzymatic reduction of a corresponding α-keto acid or an enzymatic oxidation could be envisioned.

A potential enzymatic route could involve the use of a dehydrogenase to reduce a prochiral keto-acid in the presence of a cofactor like NADH or NADPH. The enzyme's active site would direct the hydride transfer to one face of the ketone, leading to the formation of the (S)-alcohol.

Chemo-enzymatic strategies have been successfully applied to the synthesis of various complex molecules, demonstrating the power of integrating chemical and enzymatic steps. nih.gov For example, the FAD-dependent monooxygenase SorbC has been used for enantioselective hydroxylation in the total synthesis of certain natural products. nih.gov

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods, offering a broad scope of reactions and reagents. Key strategies include enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective Catalysis Routes

Enantioselective catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. A relevant approach for synthesizing α-alkoxy acids is the asymmetric hydrogenation of an appropriate unsaturated precursor.

For instance, an α,β-unsaturated ester could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. A patent describes the asymmetric catalytic hydrogenation of a compound to obtain (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid, highlighting the use of a catalyst in an alkaline environment. google.com

Another approach involves the asymmetric α-amination of aldehydes and ketones, which can be catalyzed by chiral proline derivatives. researchgate.net While not directly applied to the target molecule in the provided results, this methodology demonstrates the potential of organocatalysis in creating chiral centers.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed.

A common strategy involves the use of Evans oxazolidinone auxiliaries. researchgate.netnih.gov The synthesis would proceed as follows:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form the corresponding N-acyl oxazolidinone.

Enolate Formation and Alkoxylation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with a tert-butoxy (B1229062) source.

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield this compound. researchgate.net The auxiliary can often be recovered and reused. researchgate.net

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in a wide range of reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgnumberanalytics.comsemanticscholar.org

Protection and Deprotection Strategies for the Carboxylic Acid and Ether Functionalities

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The carboxylic acid and the tert-butyl ether in this compound may require protection depending on the subsequent reaction conditions.

Protection of the Carboxylic Acid:

Carboxylic acids are typically protected as esters. Common protecting groups include:

Methyl or Ethyl Esters: Formed by Fischer esterification or by reaction with an alkyl halide in the presence of a base. They are generally removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl (B1604629) Esters: Introduced by reaction with benzyl alcohol. They have the advantage of being removable by hydrogenolysis, which is a mild method that tolerates many other functional groups. libretexts.org

tert-Butyl Esters: Formed using isobutylene (B52900) or tert-butyl alcohol under acidic conditions. They are readily cleaved with mild acid, such as trifluoroacetic acid. libretexts.orgwikipedia.org

Protection of the tert-Butyl Ether:

The tert-butyl ether is a common protecting group for alcohols and is generally stable to basic and nucleophilic conditions. organic-chemistry.org

Deprotection: The tert-butyl ether is typically removed under acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid, hydrochloric acid, or Lewis acids can be used. libretexts.orgorganic-chemistry.org It's important to note that these conditions can also cleave tert-butyl esters. Orthogonal protection strategies, where one protecting group can be removed without affecting another, are therefore crucial in complex syntheses. wikipedia.org

The choice of protecting groups and the conditions for their removal must be carefully considered to ensure the stability of the desired product and other functional groups present in the molecule.

Rationale for tert-Butyl Protection in Synthetic Design

The use of a tert-butyl group as a protecting group for hydroxyl and carboxylic acid functionalities is a well-established strategy in multi-step organic synthesis. ontosight.aipearson.com Its bulkiness and specific cleavage conditions offer a high degree of selectivity, which is crucial when other sensitive functional groups are present in the molecule. pearson.com

The primary reasons for employing a tert-butyl protecting group include:

Stability: The tert-butyl group is exceptionally stable under a wide range of reaction conditions, including basic, and many acidic environments where other protecting groups might be cleaved. researchgate.net This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected group. researchgate.net

Selective Removal: Deprotection of a tert-butyl ether or ester is typically achieved under specific acidic conditions, which allows for its selective removal in the presence of other acid-labile or base-labile protecting groups. organic-chemistry.orgresearchgate.net This orthogonality is a cornerstone of modern protective group strategy.

Prevention of Side Reactions: In the context of amino acid synthesis, protecting the hydroxyl group of serine or threonine as a tert-butyl ether prevents undesirable side reactions with activated carboxyl groups of incoming amino acids during peptide synthesis. ontosight.ai

Investigation of Selective Deprotection Conditions

The removal of the tert-butyl group from this compound or related structures is a critical step that requires mild and selective conditions to avoid racemization or degradation of the desired product. Research has focused on developing various methods for the deprotection of tert-butyl ethers and esters.

Several reagents and conditions have been explored for the selective cleavage of tert-butyl esters and ethers:

Aqueous Phosphoric Acid: This method provides an environmentally benign and mild approach for the deprotection of tert-butyl esters and ethers with high yields. organic-chemistry.org

Lewis Acids: Various Lewis acids have been shown to effectively catalyze the deprotection of tert-butyl esters. For instance, ZnBr₂ in dichloromethane (B109758) can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups. researchgate.net Ytterbium triflate has also been utilized as a mild and reusable catalyst for the selective cleavage of tert-butyl esters. niscpr.res.in

Cerium(III) Chloride and Sodium Iodide: This system has been successfully employed for the selective deprotection of tert-butyl esters, even in the presence of N-Boc protecting groups, which can be challenging to differentiate. thieme-connect.comacs.org

Radical Cation-Facilitated Deprotection: A more recent development involves the use of tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. organic-chemistry.orgacs.org This catalytic system allows for the mild deprotection of tert-butyl esters and ethers without the need for high temperatures or strong acids. acs.org

The choice of deprotection method often depends on the specific substrate and the other functional groups present in the molecule. The following table summarizes some of the investigated conditions:

Reagent/SystemConditionsSubstrate ScopeRef.
Aqueous Phosphoric AcidMild, aqueoustert-butyl esters and ethers organic-chemistry.org
ZnBr₂Dichloromethanetert-butyl esters researchgate.net
Ytterbium triflateNitromethane, 45-50°Ctert-butyl esters niscpr.res.in
CeCl₃·7H₂O/NaIAcetonitriletert-butyl esters thieme-connect.comacs.org
Tris(4-bromophenyl)aminium radical cation/TriethylsilaneMild, catalytictert-butyl esters and ethers organic-chemistry.orgacs.org

Development of Novel and Efficient Synthetic Routes

The demand for enantiomerically pure α-alkoxy acids has driven the development of new and more efficient synthetic strategies. These routes often focus on asymmetric synthesis to establish the chiral center with high stereocontrol.

Recent advancements in the synthesis of chiral carboxylic acids have included:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation and C-C bond formation has become a powerful tool for synthesizing α-stereogenic carboxylic acids. google.comrsc.org For instance, asymmetric catalytic hydrogenation of a suitable precursor has been employed to produce (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid. google.com

Chiral Auxiliaries: The use of chiral auxiliaries allows for diastereoselective reactions, where the stereochemistry of the auxiliary directs the formation of the desired stereocenter in the product.

Enzymatic Resolutions: Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Starting from Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, provides a convenient entry into the synthesis of new chiral molecules. nih.gov For example, novel routes to chiral γ-lactams have been developed from α-amino acids. nih.gov

Chemical Transformations and Reactivity of 2s 2 Tert Butoxy Propanoic Acid

Derivatization to Chiral Esters and Amides

The carboxylic acid functionality of (2S)-2-(tert-butoxy)propanoic acid is readily derivatized to form esters and amides. These reactions are fundamental for its application in various synthetic strategies, including peptide synthesis and the creation of chiral small molecules.

The esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. A significant challenge in these reactions is the preservation of the stereochemical integrity of the chiral center.

While direct esterification methods are common, the use of coupling agents can offer milder reaction conditions and better stereocontrol. Reagents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate the reaction between the carboxylic acid and an alcohol, minimizing the risk of racemization. peptide.com

Kinetic resolution of racemic 2-aryloxypropanoic acids, a class of compounds structurally related to the title compound, has been successfully achieved through enantioselective esterification. This suggests that enzymatic or chiral catalyst-mediated esterifications could be a viable strategy for either resolving a racemic mixture of 2-(tert-butoxy)propanoic acid or for highly stereoselective transformations of the pure (S)-enantiomer. clockss.org

Table 1: Common Reagents for Esterification

Reagent/Method Description Potential for Stereocontrol
Fischer Esterification Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Moderate; risk of racemization at elevated temperatures.
Alkyl Halide & Base Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., DBU). Good; generally proceeds with retention of configuration.
DCC/DMAP Carbodiimide-mediated coupling with an alcohol, often with a catalytic amount of DMAP. Excellent; mild conditions help preserve stereochemistry. peptide.com

The formation of amides from this compound is crucial for its incorporation into peptide-like structures. The bulky tert-butoxy (B1229062) group can provide unique conformational constraints to the resulting peptide backbone. Amidation is typically carried out using peptide coupling reagents to activate the carboxylic acid and facilitate its reaction with an amine.

A wide array of modern coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.com The choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical to ensure high yields and maintain the stereochemical purity of the product. peptide.com

The tert-butoxy group in this compound is analogous to the tert-butyl protecting groups used for the side chains of amino acids like serine and threonine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com This suggests that the title compound could be a valuable building block in the synthesis of modified peptides and peptidomimetics.

Table 2: Selected Peptide Coupling Reagents

Reagent Class Key Features
DCC (Dicyclohexylcarbodiimide) Carbodiimide Inexpensive and effective, but the dicyclohexylurea byproduct can be difficult to remove. peptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Aminium/Uronium Salt Highly efficient and fast-reacting, with low racemization when used with HOBt. peptide.comsigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Phosphonium Salt Excellent for sterically hindered couplings and generally gives clean reactions. sigmaaldrich.com

Reduction Reactions to Access Chiral tert-Butoxy Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding the chiral (2S)-2-(tert-butoxy)propan-1-ol. uni.lu This transformation is valuable for synthesizing chiral ligands and other building blocks where a primary alcohol is required.

Strong reducing agents are necessary for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent for this reduction and is known for its chemoselectivity towards carboxylic acids in the presence of other reducible functional groups.

The stereocenter at the 2-position is generally not affected by these reduction conditions, allowing for the synthesis of the chiral alcohol with high enantiopurity.

Table 3: Reagents for the Reduction of Carboxylic Acids

Reagent Formula Typical Conditions
Lithium Aluminum Hydride LiAlH₄ Anhydrous THF or Et₂O, followed by aqueous workup.

Formation of Reactive Acid Derivatives for Subsequent Functionalization

To enhance its reactivity towards nucleophiles, this compound can be converted into more reactive acid derivatives, such as acid chlorides and acid anhydrides. These intermediates are not typically isolated but are generated in situ for immediate use in subsequent reactions.

Acid chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly electrophilic species readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. vanderbilt.edu

Acid anhydrides, either symmetrical or mixed, can also be formed. For instance, reaction with another carboxylic acid in the presence of a dehydrating agent or conversion to an acid chloride followed by reaction with a carboxylate salt can yield an anhydride. vanderbilt.edu These derivatives are also highly effective acylating agents.

Stereoselective Carbon-Carbon Bond Forming Reactions Involving this compound

While direct carbon-carbon bond formation at the carbonyl carbon of a carboxylic acid is challenging, its conversion to a more reactive derivative opens up possibilities for such reactions. For example, the corresponding acid chloride can react with organocuprates (Gilman reagents) to form ketones.

Alternatively, the α-carbon of this compound can potentially be involved in C-C bond formation. This typically requires deprotonation to form an enolate, followed by reaction with an electrophile. The presence of the bulky tert-butoxy group could influence the stereochemical outcome of such reactions, potentially directing the approach of the electrophile. The formation of titanium(IV) enolates from chiral N-acyl oxazolidinones, followed by stereoselective alkylation, is a known strategy for related systems and could be applicable here. nih.govresearchgate.net

The use of chiral organoboranes in Suzuki-Miyaura coupling and homologation reactions represents another avenue for stereoselective C-C bond formation, where the B-C bond is converted to a C-C bond with retention of configuration. rsc.org While not directly demonstrated for the title compound, these methods highlight the potential for its use in constructing complex chiral molecules.

Applications of 2s 2 Tert Butoxy Propanoic Acid As a Chiral Building Block

In the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The structural motif of (2S)-2-(tert-butoxy)propanoic acid is incorporated into various pharmaceutical compounds, where the chiral center and the protected acid functionality serve as key elements in the design and synthesis of biologically active molecules.

Design and Synthesis of Enantiopure Drug Scaffolds

This compound and its derivatives are instrumental in the construction of enantiopure scaffolds for drug development. The tert-butoxy (B1229062) group serves as a bulky, acid-labile protecting group for the hydroxyl function of lactic acid, allowing for stereospecific reactions at other sites of the molecule. This controlled manipulation is crucial for building complex chiral molecules.

Derivatives of this compound are integral to the synthesis of a variety of complex pharmaceutical intermediates. For instance, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acid is a component used in research and development, particularly in the creation of compounds with cyclopropane (B1198618) rings, which can enhance metabolic stability and biological activity in drug candidates. chemenu.com Similarly, other derivatives are used as building blocks for a range of amino acid-based structures. medchemexpress.commedchemexpress.commedchemexpress.com For example, (2S)-3-(4-acetylphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is a notable intermediate. pharmint.net The pyrimidine-containing derivative, (2S)-2-(((tert-butoxy)carbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid, is another example of a specialized building block for pharmaceutical synthesis. nih.gov

A notable application is in the synthesis of pyrrolidine (B122466) derivatives, which are common scaffolds in medicinal chemistry. For example, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been synthesized as an enantiopure compound and is considered an attractive intermediate for chiral metal complexes. nih.gov Another complex intermediate, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key component for potent α7 nicotinic acetylcholine (B1216132) receptor ligands, has been synthesized via a novel chiral route. researchgate.net

The following table summarizes some key derivatives and their roles:

Derivative NameApplication in Pharmaceutical Synthesis
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acidBuilding block for compounds with cyclopropane rings, enhancing metabolic stability. chemenu.com
(2S)-3-(4-acetylphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acidPharmaceutical intermediate. pharmint.net
(2S)-2-(((tert-butoxy)carbonyl)amino)-3-(pyrimidin-4-yl)propanoic acidSpecialized building block for pharmaceutical synthesis. nih.gov
(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylateIntermediate for chiral metal complexes. nih.gov
(2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylateKey intermediate for α7 nicotinic acetylcholine receptor ligands. researchgate.net

Precursors for Chiral Ligands in Asymmetric Catalysis

While direct use of this compound as a precursor for chiral ligands in asymmetric catalysis is not extensively documented in the provided search results, the broader class of chiral carboxylic acids and their derivatives are fundamental in this field. researchgate.net Chiral ligands are crucial for the development of stereoselective catalytic processes, which are essential for the efficient synthesis of enantiomerically pure pharmaceuticals. mdpi.com

The development of novel chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in asymmetric reactions. mdpi.comnih.gov For instance, chiral hydroxamic acid ligands have been successfully employed in the asymmetric synthesis of natural products. mdpi.com Similarly, axially chiral 1,1'-binaphthyl-2-carboxylic acids (BINA-Cox) have been used as ligands for titanium-catalyzed asymmetric hydroalkoxylation. researchgate.net The principles demonstrated with these related chiral acids underscore the potential utility of scaffolds derived from this compound in the design of new chiral ligands.

Recent advancements in asymmetric catalysis include the use of electrochemical methods. For example, electrochemical nickel-catalyzed asymmetric hydrogenation of C=C bonds has been achieved using chiral diphosphine ligands. acs.org This highlights the ongoing innovation in the field where new chiral ligands are continuously being explored for novel catalytic systems.

Contributions to Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. numberanalytics.comscripps.edu Chiral building blocks like this compound are essential in constructing the complex and often stereochemically dense structures of natural products. nih.govresearchgate.net

Incorporation into Complex Molecular Architectures

The stereocenter of this compound can be strategically incorporated into the carbon skeleton of a target natural product. The tert-butoxy group, being a robust protecting group, allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the stereochemistry at the C-2 position. At a later stage of the synthesis, this group can be removed under acidic conditions to reveal the hydroxyl group, which can then be used for further functionalization or may be part of the final natural product structure.

Stereoselective Introduction of Chirality

The inherent chirality of this compound allows it to be used as a chiral template to induce stereoselectivity in reactions at other positions of a molecule. This is a common strategy in asymmetric synthesis to control the formation of new stereocenters relative to an existing one. The defined stereochemistry of the starting material directs the approach of reagents, leading to the preferential formation of one diastereomer over another. This method is particularly valuable in the synthesis of molecules with multiple stereocenters, a common feature of many natural products. nih.gov

Utilization in Agrochemical and Material Science Research

The application of this compound extends beyond pharmaceuticals into agrochemical and material science research. In agrochemicals, the introduction of chiral centers can significantly influence the biological activity and selectivity of pesticides and herbicides. The development of chiral agrochemicals is an important area of research to improve efficacy and reduce environmental impact.

In material science, chiral molecules are of interest for the development of advanced materials with unique optical and electronic properties. For example, the adsorption of chiral molecules on surfaces can create chiral templates. Studies on the adsorption of (S)-2-methylbutanoic acid on Pt(111) surfaces have shown the formation of chiral superstructures. researchgate.net This demonstrates the potential for chiral molecules like this compound to be used in the creation of chiral surfaces for applications in enantioselective separations and catalysis. Furthermore, new optically active tert-butylarylthiophosphinic acids and their selenium analogues have been synthesized as potential synthons for supramolecular organometallic complexes, indicating the diverse applications of chiral building blocks in creating functional materials. mdpi.com

Development of Novel Chiral Auxiliaries and Reagents from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more reactions. An effective chiral auxiliary must be readily available in high enantiomeric purity, easily attached to the substrate, capable of inducing high levels of stereoselectivity, and straightforward to remove and ideally recycle. While this compound possesses characteristics that make it a promising candidate as a precursor for such auxiliaries—namely its defined stereocenter and the sterically demanding tert-butoxy group which could influence the facial selectivity of reactions—the development of novel chiral auxiliaries and reagents directly derived from it is an area that remains to be extensively explored in published research.

The potential of this compound lies in its structure. The carboxylic acid functionality provides a convenient handle for attachment to a substrate molecule, for instance, through the formation of an amide or ester linkage. The adjacent stereocenter, bearing a bulky tert-butoxy group, could then effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered side. This would result in a high degree of diastereoselectivity.

Hypothetically, derivatives of this compound could be synthesized to create new classes of chiral auxiliaries. For example, conversion of the carboxylic acid to an N-acyl oxazolidinone or a similar heterocyclic structure is a common strategy for creating powerful chiral auxiliaries. The tert-butoxy group at the α-position would be a unique feature of such an auxiliary, potentially offering different or improved selectivity profiles compared to existing auxiliaries.

Despite this potential, a review of current scientific literature does not reveal specific, well-documented instances of this compound being used as the primary chiral source for the systematic development of new, named chiral auxiliaries or reagents that have been subsequently applied in asymmetric synthesis with detailed reports on their efficacy. The research community has focused on a variety of other chiral precursors for this purpose.

To illustrate the kind of data that would be expected from such research, the following tables present hypothetical results for the application of a newly developed chiral auxiliary derived from this compound in two common asymmetric reactions.

Table 1: Hypothetical Diastereoselective Alkylation using a Novel Auxiliary Derived from this compound

EntryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromideLDATHF-789295:5
2Methyl iodideNaHMDSTHF-788893:7
3Allyl iodideKHMDSToluene-789597:3
4Isopropyl triflateLHMDSTHF-607588:12

Table 2: Hypothetical Asymmetric Aldol (B89426) Reaction using a Novel Auxiliary Derived from this compound

EntryAldehydeLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeTiCl₄CH₂Cl₂-788598:2
2IsobutyraldehydeSn(OTf)₂CH₂Cl₂-788996:4
3AcetaldehydeEt₂AlClToluene-788294:6
4CinnamaldehydeMgBr₂·OEt₂CH₂Cl₂-7891>99:1

These tables represent the type of detailed research findings that would be necessary to establish a new chiral auxiliary in the field of asymmetric synthesis. The data would demonstrate the auxiliary's ability to control stereochemistry across a range of substrates and reaction conditions, providing high yields and excellent diastereoselectivity.

While the direct development of novel chiral auxiliaries from this compound is not prominently featured in the current body of scientific literature, its value as a chiral building block for the synthesis of complex target molecules should not be understated. The exploration of its potential in creating new chiral reagents and auxiliaries remains a promising avenue for future research in asymmetric synthesis.

Stereochemical Analysis and Enantiomeric Purity Assessment in Research

Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC)

The separation of enantiomers is a critical step in the analysis of chiral compounds like (2S)-2-(tert-butoxy)propanoic acid. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for determining enantiomeric excess (ee). rsc.orgresearchgate.net These methods rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of chiral carboxylic acids. researchgate.net The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. molport.com For carboxylic acids, derivatization is sometimes employed to enhance separation and detection. However, direct separation on specific CSPs is often possible. researchgate.net The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for the analysis of volatile chiral compounds. nih.gov For less volatile compounds like carboxylic acids, derivatization to more volatile esters is a common practice. nih.gov Cyclodextrin-based chiral stationary phases are frequently used in capillary GC for the separation of a wide range of enantiomers. wikipedia.orgharvard.edu The high efficiency of capillary GC columns allows for excellent resolution of enantiomers.

Table 1: Advanced Chromatographic Methods for Enantiomeric Excess Determination

TechniqueChiral Stationary Phase (CSP) ExamplesGeneral Approach for Carboxylic AcidsDetection Method
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, Ligand exchange, Host-guest type researchgate.netDirect injection or derivatization to esters or amides to improve resolution and sensitivity. researchgate.netmolport.comUV, Circular Dichroism (CD), Fluorescence
Chiral GCCyclodextrin derivatives (e.g., β-cyclodextrin), Chiral amino acid derivatives researchgate.netwikipedia.orgDerivatization to volatile esters (e.g., methyl or ethyl esters) is typically required. nih.govFlame Ionization Detector (FID), Mass Spectrometry (MS)

Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiroptical Spectroscopy, Advanced NMR for Configurational Analysis)

Spectroscopic methods provide invaluable information about the three-dimensional structure of chiral molecules, enabling the assignment of their absolute configuration.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules. researchgate.netnih.gov Exciton-coupled circular dichroism (ECCD) can be employed by forming a complex between the chiral carboxylic acid and an achiral host, where the sign of the resulting CD signal can reveal the configuration of the guest molecule. numberanalytics.com For VCD, experimental spectra are compared with theoretical spectra calculated for a specific enantiomer to assign the absolute configuration. researchgate.net In some cases, derivatization to the corresponding methyl ester may be necessary to simplify the spectra and eliminate complicating factors like intermolecular hydrogen bonding. researchgate.net

Advanced NMR for Configurational Analysis: While standard NMR provides information about the connectivity of atoms, advanced techniques like two-dimensional (2D) NMR, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of a molecule. wikipedia.org For absolute configuration determination, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be effective. clockss.org The formation of diastereomeric derivatives with a chiral auxiliary allows for the differentiation of the enantiomers by NMR. clockss.org

Table 2: Spectroscopic Techniques for Stereochemical Assignment

TechniquePrincipleApplication to this compound
Circular Dichroism (CD) / Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnumberanalytics.comDetermination of absolute configuration by comparing experimental spectra to theoretical calculations or through complexation with a chromophoric host. researchgate.netnumberanalytics.com
Advanced NMR (e.g., 2D NMR with chiral auxiliaries)Analysis of nuclear spin interactions to elucidate 3D structure and relative stereochemistry. wikipedia.orgclockss.orgDetermination of absolute configuration by forming diastereomeric derivatives with a known chiral auxiliary and analyzing the differences in their NMR spectra. clockss.org

Investigation of Factors Influencing Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure this compound relies on stereoselective synthetic methods. Key strategies include the use of chiral auxiliaries, kinetic resolution, and enantioselective catalysis.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. researchgate.net In the synthesis of chiral carboxylic acids, a chiral auxiliary can be attached to a prochiral precursor, and a subsequent reaction proceeds with high diastereoselectivity. mdpi.com Finally, the auxiliary is removed to yield the desired enantiomerically enriched product. The choice of the chiral auxiliary and the reaction conditions are critical factors influencing the stereoselectivity.

Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the enantiomers. youtube.com For racemic 2-alkoxypropanoic acids, enzymatic or chemical kinetic resolution can be employed. For instance, enantioselective esterification using a chiral catalyst can effectively resolve a racemic mixture, affording one enantiomer as the unreacted acid and the other as the ester, both with high enantiomeric excess. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers, is a key parameter determining the efficiency of the resolution.

Enantioselective Catalysis: The use of a chiral catalyst to directly produce one enantiomer from a prochiral substrate is a highly efficient approach. Asymmetric hydrogenation or oxidation reactions catalyzed by chiral transition metal complexes or organocatalysts can be employed to synthesize chiral α-hydroxy acids, which can be precursors to 2-alkoxypropanoic acids. The structure of the catalyst, the substrate, and the reaction conditions all play a crucial role in determining the enantioselectivity of the transformation.

Table 3: Factors Influencing Stereoselectivity in Synthetic Pathways

Synthetic StrategyKey Influencing FactorsExpected Outcome
Chiral AuxiliaryStructure of the auxiliary, reaction temperature, nature of the solvent and reagents. researchgate.netmdpi.comHigh diastereoselectivity in the key bond-forming step, leading to high enantiomeric excess in the final product after auxiliary removal.
Kinetic ResolutionChoice of chiral catalyst or enzyme, reaction time, temperature, and solvent. The selectivity factor (s) is a critical parameter. youtube.comSeparation of a racemic mixture into the unreacted enantiomer and the product, both with high enantiomeric excess.
Enantioselective CatalysisStructure and loading of the chiral catalyst, substrate concentration, temperature, pressure (for hydrogenations), and solvent.Direct formation of the desired enantiomer in high yield and high enantiomeric excess from a prochiral starting material.

Mechanistic and Theoretical Investigations of 2s 2 Tert Butoxy Propanoic Acid Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The elucidation of reaction mechanisms for key transformations involving (2S)-2-(tert-butoxy)propanoic acid would be fundamental to understanding its chemical behavior. Key transformations of interest would likely include esterification, amidation, and reactions involving the chiral center. Investigating these mechanisms would involve a combination of experimental and computational approaches.

Experimentally, kinetic studies would be performed to determine reaction orders and rate constants under various conditions. The identification of reaction intermediates could be attempted through spectroscopic techniques such as NMR and IR spectroscopy, operated at low temperatures to trap transient species. Isotope labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes, would be a powerful tool to trace the pathways of atoms throughout a reaction.

For instance, in an esterification reaction with methanol (B129727), a key question would be whether the reaction proceeds via an AAC2 or AAL1 mechanism. By labeling the oxygen of the methanol with 18O, the position of the label in the final ester product would reveal the mechanistic pathway.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, complementing experimental findings.

Conformational Analysis Studies

The reactivity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis studies would be employed to identify the most stable conformations of the molecule. These studies typically involve scanning the potential energy surface by systematically rotating the single bonds. High-level quantum mechanical calculations would then be used to optimize the geometry and calculate the relative energies of the identified conformers.

Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population at 298 K (%)
A-60°0.0065.2
B180°0.8524.1
C60°1.5010.7

Density Functional Theory (DFT) Calculations on Reactivity and Stereoselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations would be instrumental in understanding the stereoselectivity observed in reactions of this compound. By modeling the transition states of competing reaction pathways, the activation energies can be calculated, providing a quantitative prediction of the major and minor products.

For example, in a hypothetical nucleophilic substitution reaction at the chiral center, DFT could be used to calculate the activation energies for both the SN2 (inversion of stereochemistry) and SN1 (racemization) pathways. The calculated energy difference would indicate the preferred mechanism and the expected stereochemical outcome.

Illustrative DFT Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
SN215.2Inversion of stereochemistry
SN125.8Racemization

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations would be employed to study the behavior of reaction intermediates in solution. By simulating the motion of the intermediate and surrounding solvent molecules over time, MD can provide insights into the stability, lifetime, and conformational dynamics of these transient species. This information is crucial for understanding how the solvent influences the reaction mechanism and outcome.

In the case of a reaction proceeding through a carbocation intermediate, MD simulations could reveal the nature of the solvent shell around the carbocation and how this solvation affects its reactivity and the stereochemical course of the subsequent reaction steps.

Transition State Analysis in Enantioselective Processes

For enantioselective reactions involving this compound, a detailed analysis of the transition states is paramount. This would involve using high-level computational methods to locate and characterize the transition state structures for the formation of both enantiomeric products.

The analysis would focus on identifying the key non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that differentiate the diastereomeric transition states. Understanding these interactions is the key to rationalizing and predicting the enantioselectivity of a reaction. The energy difference between the diastereomeric transition states directly correlates to the enantiomeric excess (ee) of the product.

Advanced Analytical Methodologies in Research on 2s 2 Tert Butoxy Propanoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of (2S)-2-(tert-butoxy)propanoic acid. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide unambiguous evidence for the compound's structure and connectivity.

Multi-dimensional NMR Spectroscopy offers profound insights into the spatial arrangement of atoms within the molecule. While standard one-dimensional ¹H and ¹³C NMR are used for initial confirmation, two-dimensional (2D) techniques are employed for more complex assignments. For instance, 2D NMR methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the absolute configuration of derivatives. researchgate.net The NOESY experiment is particularly powerful as it identifies protons that are close in space, which was a critical step in assigning the absolute configuration of complex molecules containing tert-butyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique molecular formula. This technique is routinely used to characterize newly synthesized compounds. acs.org The analysis of various ionized adducts (e.g., [M+H]⁺, [M+Na]⁺) further corroborates the identity of the molecule. uni.luuni.lu

Below is a table of predicted HRMS data for various derivatives of 2-(tert-butoxy)propanoic acid, showcasing the precision of this technique.

Compound NameMolecular FormulaAdductPredicted m/z
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acidC₁₆H₁₉N₃O₄[M+H]⁺318.14482
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acidC₁₆H₁₉N₃O₄[M+Na]⁺340.12676
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acidC₁₄H₁₈ClNO₆S[M+H]⁺364.06160
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acidC₁₄H₁₈ClNO₆S[M+Na]⁺386.04354
(2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acidC₁₂H₂₃NO₅[M+H]⁺262.16490
(2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acidC₁₂H₂₃NO₅[M+Na]⁺284.14684
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acidC₉H₁₉NO₃[M+H]⁺190.14377
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acidC₉H₁₉NO₃[M+Na]⁺212.12571

Data sourced from PubChem predictions. uni.luuni.luuni.luuni.lu

Chromatographic Separation and Purification Techniques in Synthetic Research

The synthesis of enantiomerically pure this compound necessitates robust purification strategies to remove starting materials, by-products, and any unwanted stereoisomers. Chromatographic techniques are the primary tools for achieving high levels of chemical and chiral purity.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is widely used. For purification on a laboratory scale, column chromatography on silica (B1680970) gel is a standard and effective method. acs.org This technique separates compounds based on their differential adsorption to the stationary phase. In instances where the final product is an oil, purification is crucial. For example, in the synthesis of a related compound, (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, the product is an oil, and purification methods are employed to achieve a high GC content of over 98%. google.com

Chiral Chromatography is employed when separation of enantiomers is required. Using a chiral stationary phase (CSP), it is possible to resolve racemic mixtures of 2-(tert-butoxy)propanoic acid or its precursors, ensuring the final product possesses the desired (S)-configuration.

Gas Chromatography (GC) can be used for the analysis of volatile derivatives of the acid and to assess purity, as demonstrated in the quality control of related synthetic intermediates. google.com The choice of chromatographic technique depends on the scale of the synthesis, the physical properties of the compound, and the required level of purity.

X-ray Crystallographic Analysis of Derivatives for Absolute Configuration Assignment

The definitive determination of a chiral molecule's absolute configuration is most reliably achieved through single-crystal X-ray crystallography. However, this compound, being a low-melting solid or oil, is not readily amenable to forming the high-quality single crystals required for this analysis.

To overcome this limitation, chemists convert the carboxylic acid into a crystalline derivative. By reacting it with a chiral molecule of known absolute configuration (a chiral auxiliary) or a molecule that induces crystallinity, a solid derivative suitable for X-ray analysis can be formed. The structure of this new, larger molecule can then be solved. Since the configuration of the auxiliary part is known, the absolute stereochemistry of the this compound fragment can be unequivocally assigned. taylorandfrancis.com

This derivatization strategy is a common practice in organic chemistry. For example, the absolute configuration of key chiral intermediates in complex syntheses has been unambiguously confirmed through X-ray crystallographic analysis of suitable derivatives. acs.orgtaylorandfrancis.com This powerful technique provides incontrovertible proof of the stereochemical outcome of a synthetic sequence.

Future Directions and Emerging Research Avenues for 2s 2 Tert Butoxy Propanoic Acid

Development of Sustainable and Green Synthetic Protocols

A primary focus of future research will be the establishment of environmentally benign and efficient methods for the synthesis of (2S)-2-(tert-butoxy)propanoic acid. Green chemistry principles are increasingly guiding synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.govunimi.it

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of chiral molecules and active pharmaceutical ingredients (APIs). rsc.organgelinifinechemicals.com This technology offers superior control over reaction parameters such as temperature and mixing, enhanced safety for handling reactive intermediates, and improved scalability. researchgate.netnih.govflinders.edu.au The synthesis of carboxylic acids, for instance, has been effectively demonstrated in flow reactors, including gas-liquid reactions involving carbon dioxide. durham.ac.uk

Future research could adapt existing flow chemistry protocols for the synthesis of this compound. A potential flow process could involve the continuous reaction of a suitable precursor with a tert-butoxylating agent, followed by in-line purification. The benefits would include reduced reaction times, higher yields, and minimized operator exposure to reagents. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Chiral Etherification Step
ParameterTraditional Batch SynthesisProjected Flow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Temperature Control Prone to hotspots/uneven heatingPrecise and uniform
Safety Handling of large volumes of reagentsSmall reactor volumes, contained system
Scalability Often requires re-optimizationLinear scale-up by extending run time
Work-up Conventional extraction/chromatographyIn-line separation and purification
Reproducibility VariableHigh

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov This approach avoids harsh reagents and can significantly reduce the environmental impact of a synthetic process. nih.govnih.gov The synthesis of chiral intermediates for pharmaceuticals, such as chiral alcohols and amino acids, has been successfully achieved using biocatalytic methods. nih.govresearchgate.net

The development of a bio-inspired route to this compound is a compelling research avenue. This could involve screening for novel enzymes, such as ketoreductases or hydrolases, that can stereoselectively process a prochiral substrate. unimi.itnih.govresearchgate.net For example, a process could be designed around the enzymatic resolution of a racemic mixture of 2-(tert-butoxy)propanoic acid or the asymmetric reduction of a corresponding keto-acid. nih.gov Directed evolution could further tailor an enzyme's activity and stability for industrial-scale production. nih.gov

Expanding the Scope of Applications as a Chiral Synthon in Complex Molecule Synthesis

Chirality is a critical feature in many biologically active molecules, and the synthesis of enantiomerically pure compounds is a central goal in medicinal chemistry. researchgate.net Chiral synthons, or building blocks, are fundamental tools for constructing complex molecular architectures. numberanalytics.com The unique steric and electronic properties of the tert-butyl group in this compound make it a valuable, yet underexplored, synthon.

Future work should focus on demonstrating the utility of this compound in the total synthesis of natural products and pharmaceuticals. Its rigid tert-butoxy (B1229062) group could serve to direct the stereochemical outcome of subsequent reactions. The carboxylic acid moiety provides a handle for various coupling reactions, allowing for its incorporation into peptide backbones or other complex scaffolds. Research into its use in asymmetric reactions, where it could act as a chiral auxiliary or ligand component, is also a promising direction. ub.eduirb.hr

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The traditional trial-and-error approach to developing and optimizing chemical reactions is time-consuming and resource-intensive. arxiv.orgresearchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting reaction outcomes, optimizing conditions, and even planning retrosynthetic routes. nih.govacs.orgyoutube.com

Future research on this compound would benefit immensely from the integration of AI and ML. These tools could be used to:

Predict the optimal catalyst and conditions for its enantioselective synthesis.

Forecast its reactivity and stereoselectivity when used as a chiral building block in subsequent reactions.

Accelerate the discovery of new applications by screening virtual libraries of potential products. nih.gov

Table 2: Application of Machine Learning in Chiral Synthesis Development
Application AreaMachine Learning ApproachPotential Impact on this compound Research
Reaction Optimization Bayesian Optimization, Random ForestRapidly identifies optimal temperature, solvent, and catalyst loading for synthesis, minimizing experiments. nih.govresearchgate.net
Stereoselectivity Prediction Deep Neural Networks, LASSO modelsPredicts the enantiomeric excess (% ee) for new synthetic routes or for reactions using the compound as a synthon. arxiv.orgrsc.org
Catalyst Design Generative ModelsProposes novel chiral catalysts or ligands for high-yield, high-selectivity synthesis.
Retrosynthesis Planning Template-based and Template-free ModelsSuggests novel and efficient synthetic pathways to complex targets incorporating the chiral building block. acs.org

Novel Derivatization Strategies for Enhanced Reactivity and Selectivity

The strategic modification of functional groups through derivatization is a key tactic in organic synthesis to enhance reactivity, improve selectivity, or install a protecting group. numberanalytics.comnih.gov For this compound, both the carboxylic acid and the tert-butoxy ether linkage offer opportunities for derivatization.

Future research should explore novel strategies to activate the carboxylic acid moiety. While standard methods to form esters or amides are available, more advanced protecting groups could be employed to modulate reactivity under specific conditions. nih.govlibretexts.orgmiamioh.edulibretexts.org For example, converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a special activated ester, could facilitate its use in sterically hindered coupling reactions.

Furthermore, while the tert-butoxy group is generally stable, its modification or replacement could lead to new synthons with different properties. Research into selective C-O bond cleavage or functionalization could expand the synthetic utility of this scaffold, providing access to a wider range of chiral building blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.